CH5015765

描述

CH5015765 是一种小分子药物,可作为热休克蛋白 90 (HSP90) 的抑制剂。它最初由中外制药株式会社开发。 该化合物在临床前研究中已显示出抗肿瘤活性,特别是在人类癌症异种移植小鼠模型中 .

科学研究应用

CH5015765 在科学研究中具有重要的应用,尤其是在肿瘤学领域。 它已显示出对 N 末端 HSP90α 的高结合亲和力,并对 HCT116 和 NCI-N87 等人类癌细胞系具有强大的体外细胞生长抑制活性 . 该化合物还在小鼠中显示出高口服生物利用度,并在人类 NCI-N87 胃癌异种移植模型中具有有效的抗肿瘤功效 . 此外,this compound 用于结构研究,以了解 HSP90 与其抑制剂之间的相互作用 .

作用机制

. HSP90 的许多客户蛋白参与肿瘤进展和存活。 通过抑制 HSP90,CH5015765 导致这些客户蛋白的不稳定和降解,从而发挥其抗肿瘤作用 .

准备方法

CH5015765 的合成涉及使用先导化合物和天然 HSP90 抑制剂格尔德霉素与 HSP90 的 X 射线共晶结构的分子设计。 合成路线包括优化对 HSP90 的亲和力、体外细胞生长抑制活性、水溶性和抑制剂的肝微粒体稳定性 . 确切的合成路线和工业生产方法是专有的,未公开。

化学反应分析

CH5015765 经历各种化学反应,主要集中在其与 HSP90 的相互作用。 该化合物旨在抑制 HSP90 的 ATP 结合位点,导致参与肿瘤进展和存活的客户蛋白的不稳定 . 这些反应中常用的试剂和条件包括片段筛选、虚拟筛选和基于结构的药物设计 . 这些反应产生的主要产物是不稳定的客户蛋白,导致抗肿瘤作用。

相似化合物的比较

CH5015765 与格尔德霉素、17-烯丙基氨基-17-脱甲氧基格尔德霉素 (17-AAG) 和雷迪科霉素等其他 HSP90 抑制剂进行比较 . 虽然这些化合物也抑制 HSP90,但 this compound 在其分子设计和优化方面是独一无二的,具有高结合亲和力、体外细胞生长抑制活性以及口服生物利用度 . 类似的化合物包括:

- 格尔德霉素

- 17-烯丙基氨基-17-脱甲氧基格尔德霉素 (17-AAG)

- 雷迪科霉素

- CH5138303

属性

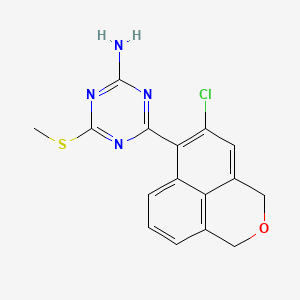

IUPAC Name |

4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTCGMGLTQPTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(5-Chloro-1H,3H-benzo[de]isochromen-6-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CH5015765) interact with Hsp90 alpha, and what are the potential downstream effects of this interaction?

A1: The research paper focuses on the structural analysis of this compound bound to the N-terminal domain of Hsp90 alpha []. While the exact downstream effects aren't detailed in this specific paper, it's known that Hsp90 plays a crucial role in the proper folding, stability, and function of numerous client proteins involved in cell signaling and growth. Inhibitors targeting the N-terminal domain of Hsp90, like this compound, could disrupt these interactions, potentially leading to the degradation of client proteins and affecting downstream cellular processes. Further research is necessary to fully elucidate the specific downstream effects of this compound on Hsp90 function and its implications for cellular behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。